molecular formula C21H24N2O4S2 B4627585 diethyl 5-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate

diethyl 5-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate

Cat. No. B4627585
M. Wt: 432.6 g/mol
InChI Key: OUOXLXAEOGJAGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 5-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate is a useful research compound. Its molecular formula is C21H24N2O4S2 and its molecular weight is 432.6 g/mol. The purity is usually 95%.
The exact mass of the compound diethyl 5-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate is 432.11774960 g/mol and the complexity rating of the compound is 618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality diethyl 5-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about diethyl 5-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Transformations and Synthesis of Derivatives

  • Research highlights the transformations of enaminones leading to the synthesis of imidazolone derivatives. This process involves Michael addition and cyclization steps, showcasing a method for creating complex molecules that could be applied to similar compounds for potential drug discovery or material science applications (Bezenšek et al., 2012).

Anticorrosion Properties

  • A study on diethyl (phenylamino) methyl phosphonate derivatives demonstrated their effectiveness as corrosion inhibitors. This highlights the potential application of structurally similar compounds in protecting metals from corrosion, which is crucial in industrial applications (Moumeni et al., 2020).

Anti-Cancer Activity

  • Novel thiophene and benzothiophene derivatives have been synthesized and evaluated for their anti-cancer properties. This suggests the possibility of using structurally related compounds in the development of new anticancer drugs (Mohareb et al., 2016).

Anticonvulsant Applications

  • The synthesis of new hydrazides and thiosemicarbazides derived from ethylenedioxythiophene has shown potential anticonvulsant activity. This indicates that similar compounds could be explored for their therapeutic potential in treating seizure disorders (Kulandasamy et al., 2010).

Electromechanical Properties

  • A study on the copolymerization of a new compound with 3,4-ethylenedioxythiophene (EDOT) demonstrated multicolor electrochromic properties. This research suggests potential applications in smart materials and displays, indicating how structurally similar compounds might be utilized in advanced material sciences (Algi et al., 2013).

Green Synthesis and Antimicrobial Activity

  • The green synthesis of substituted diethyl (((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)(phenyl)methyl)phosphonates has shown promising antimicrobial activity. This highlights the potential of similar compounds in developing new antimicrobial agents through environmentally friendly synthesis methods (Sarva et al., 2022).

properties

IUPAC Name

diethyl 5-(2,3-dihydro-1H-inden-5-ylcarbamothioylamino)-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S2/c1-4-26-19(24)16-12(3)17(20(25)27-5-2)29-18(16)23-21(28)22-15-10-9-13-7-6-8-14(13)11-15/h9-11H,4-8H2,1-3H3,(H2,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOXLXAEOGJAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=S)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

diethyl 5-[(2,3-dihydro-1H-inden-5-ylcarbamothioyl)amino]-3-methylthiophene-2,4-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
diethyl 5-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate
Reactant of Route 2
Reactant of Route 2
diethyl 5-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate
Reactant of Route 3
diethyl 5-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate
Reactant of Route 4
diethyl 5-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate
Reactant of Route 5
diethyl 5-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate
Reactant of Route 6
diethyl 5-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.